Methyl 5-formylindolizine-2-carboxylate
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Overview
Description
Methyl 5-formylindolizine-2-carboxylate is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles that are known for their diverse biological activities and applications in medicinal chemistry . This compound features a formyl group at the 5-position and a carboxylate ester at the 2-position of the indolizine ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-formylindolizine-2-carboxylate typically involves the reaction of 2-bromomethyl-pyridine derivatives with enol carbamates under visible-light-mediated conditions . This method does not require organometallic photosensitizers, making it an environmentally friendly approach . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired indolizine derivative .
Industrial Production Methods
These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formylindolizine-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Methyl 5-carboxyindolizine-2-carboxylate.
Reduction: Methyl 5-hydroxymethylindolizine-2-carboxylate.
Substitution: Various substituted indolizine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-formylindolizine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-formylindolizine-2-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function . The indolizine ring system can intercalate with DNA or interact with enzymes, modulating their activity . These interactions contribute to the compound’s biological effects, such as its anticancer and antimicrobial properties .
Comparison with Similar Compounds
Methyl 5-formylindolizine-2-carboxylate can be compared with other indolizine derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This compound shows antiviral activity against influenza A.
Ethyl 1-cyclopropyl-5-hydroxy-4-((5-methyl-1H-imidazol-1-yl)methyl)-2-(phenylsulfonylmethyl)-1H-indole-3-carboxylate: This derivative exhibits significant activity against hepatitis B virus.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 5-formylindolizine-2-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-5-9-3-2-4-10(7-13)12(9)6-8/h2-7H,1H3 |
InChI Key |
UABKFJYVBJDXOT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C(=C1)C=CC=C2C=O |
Origin of Product |
United States |
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